

BODIPY FL Dye: A Technical Guide for Fluorescence Microscopy

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Compound of Interest

Compound Name: *Bodipy bdp4*

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Introduction

BODIPY FL (4,4-difluoro-1,3,5,7-tetramethyl-4-bora-3a,4a-diaza-s-indacene-8-propionic acid) is a versatile and widely used green fluorescent dye in fluorescence microscopy. Its unique photophysical properties, including high fluorescence quantum yield, sharp emission spectra, and relative insensitivity to environmental polarity and pH, make it an excellent alternative to traditional fluorophores like fluorescein.[1][2] This technical guide provides an in-depth overview of BODIPY FL's characteristics, detailed experimental protocols for its application, and visualizations of relevant biological pathways.

Core Characteristics of BODIPY FL

BODIPY FL exhibits a range of advantageous properties that make it a robust tool for cellular imaging and analysis. A key feature is its high molar extinction coefficient and exceptional fluorescence quantum yield, which often approaches 1.0, even in aqueous environments.[3] This contributes to its bright fluorescent signal. Furthermore, its fluorescence is largely unaffected by changes in solvent polarity or pH, providing stable and reliable measurements across various experimental conditions.[1][2]

However, a notable limitation of BODIPY FL is its small Stokes shift, the difference between the excitation and emission maxima, which can lead to self-quenching at high concentrations.[4]

Photophysical and Chemical Properties

The quantitative characteristics of BODIPY FL are summarized in the table below, providing a clear comparison of its key parameters.

Property	Value	Reference
Excitation Maximum (λ_{ex})	~503-505 nm	[5] [6]
Emission Maximum (λ_{em})	~511-513 nm	[6] [7]
Molar Extinction Coefficient (ϵ)	>80,000 cm ⁻¹ M ⁻¹	[3] [5]
Fluorescence Quantum Yield (Φ)	~0.9 - 1.0	[3] [5]
Fluorescence Lifetime (τ)	~5.7 - 7.2 ns	[2] [3] [5]
Chemical Formula	C ₁₄ H ₁₅ BF ₂ N ₂ O ₂	[8]
Molecular Weight	292.09 g/mol	[8]

Applications in Fluorescence Microscopy

The hydrophobic nature of the BODIPY core makes it particularly well-suited for staining lipophilic structures within cells.[\[1\]](#) Consequently, BODIPY FL and its derivatives are extensively used for:

- Lipid Droplet Staining: Visualizing and quantifying neutral lipid stores in live and fixed cells.[\[9\]](#) [\[10\]](#)
- Membrane Labeling: Studying membrane dynamics and structure.
- Protein and Peptide Labeling: Covalently attaching to proteins and peptides for tracking and localization studies, often via NHS ester chemistry.[\[11\]](#)[\[12\]](#)
- Nucleic Acid Labeling: Labeling oligonucleotides for applications such as DNA sequencing and hybridization probes.[\[3\]](#)[\[13\]](#)
- Enzyme Assays: Developing fluorescent substrates for measuring enzyme activity.[\[3\]](#)

- G-Protein Activation Assays: Monitoring the binding of GTP to G-protein alpha subunits in real-time.[\[14\]](#)[\[15\]](#)
- Sphingolipid Trafficking Studies: Investigating the metabolism and transport of sphingolipids within cellular pathways.[\[6\]](#)[\[10\]](#)

Experimental Protocols

Detailed methodologies are crucial for the successful application of BODIPY FL in fluorescence microscopy. Below are protocols for some of its key applications.

Live Cell Staining of Lipid Droplets

This protocol describes the use of BODIPY 493/503, a derivative of BODIPY FL, for staining neutral lipid droplets in living cells.

Materials:

- BODIPY 493/503 stock solution (1 mg/mL in DMSO)
- Phosphate-buffered saline (PBS)
- Live-cell imaging medium
- Cultured cells on coverslips or imaging dishes

Procedure:

- Prepare Staining Solution: Dilute the BODIPY 493/503 stock solution in pre-warmed live-cell imaging medium or PBS to a final working concentration of 1-2 μM .[\[9\]](#)[\[16\]](#)
- Cell Preparation: Wash the cells once with pre-warmed PBS to remove any residual serum.[\[9\]](#)
- Staining: Remove the PBS and add the BODIPY 493/503 staining solution to the cells.
- Incubation: Incubate the cells for 15-30 minutes at 37°C, protected from light.[\[9\]](#)

- Washing: Remove the staining solution and wash the cells two to three times with pre-warmed PBS to remove unbound dye.[\[9\]](#)
- Imaging: Replace the PBS with fresh, pre-warmed live-cell imaging medium. Image the cells immediately using a fluorescence microscope with appropriate filter sets for green fluorescence (Excitation: ~490 nm, Emission: ~520 nm).

Protein Labeling with BODIPY FL NHS Ester

This protocol outlines the covalent labeling of proteins with amine-reactive BODIPY FL succinimidyl ester (SE).

Materials:

- BODIPY FL NHS Ester
- Anhydrous dimethyl sulfoxide (DMSO)
- Protein solution (2-10 mg/mL in amine-free buffer, pH 8.5)
- Size-exclusion chromatography column (e.g., PD-10)
- Reaction buffer (e.g., 0.1 M sodium bicarbonate, pH 8.5)

Procedure:

- Prepare Dye Stock Solution: Dissolve the BODIPY FL NHS Ester in anhydrous DMSO to a concentration of 10 mg/mL immediately before use.
- Prepare Protein: Ensure the protein is in an amine-free buffer (e.g., PBS adjusted to pH 8.5). Buffers containing Tris or glycine will compete with the labeling reaction.[\[11\]](#)
- Labeling Reaction: While gently vortexing, add a 10 to 20-fold molar excess of the reactive dye to the protein solution.[\[12\]](#)
- Incubation: Incubate the reaction mixture for 1 hour at room temperature in the dark, with gentle stirring.

- Purification: Separate the labeled protein from the unreacted dye using a size-exclusion chromatography column equilibrated with a suitable storage buffer (e.g., PBS).
- Storage: Store the purified, labeled protein at 4°C for short-term use or at -20°C for long-term storage.

Oligonucleotide Labeling

This protocol describes the post-synthetic labeling of an amine-modified oligonucleotide with BODIPY FL NHS Ester.

Materials:

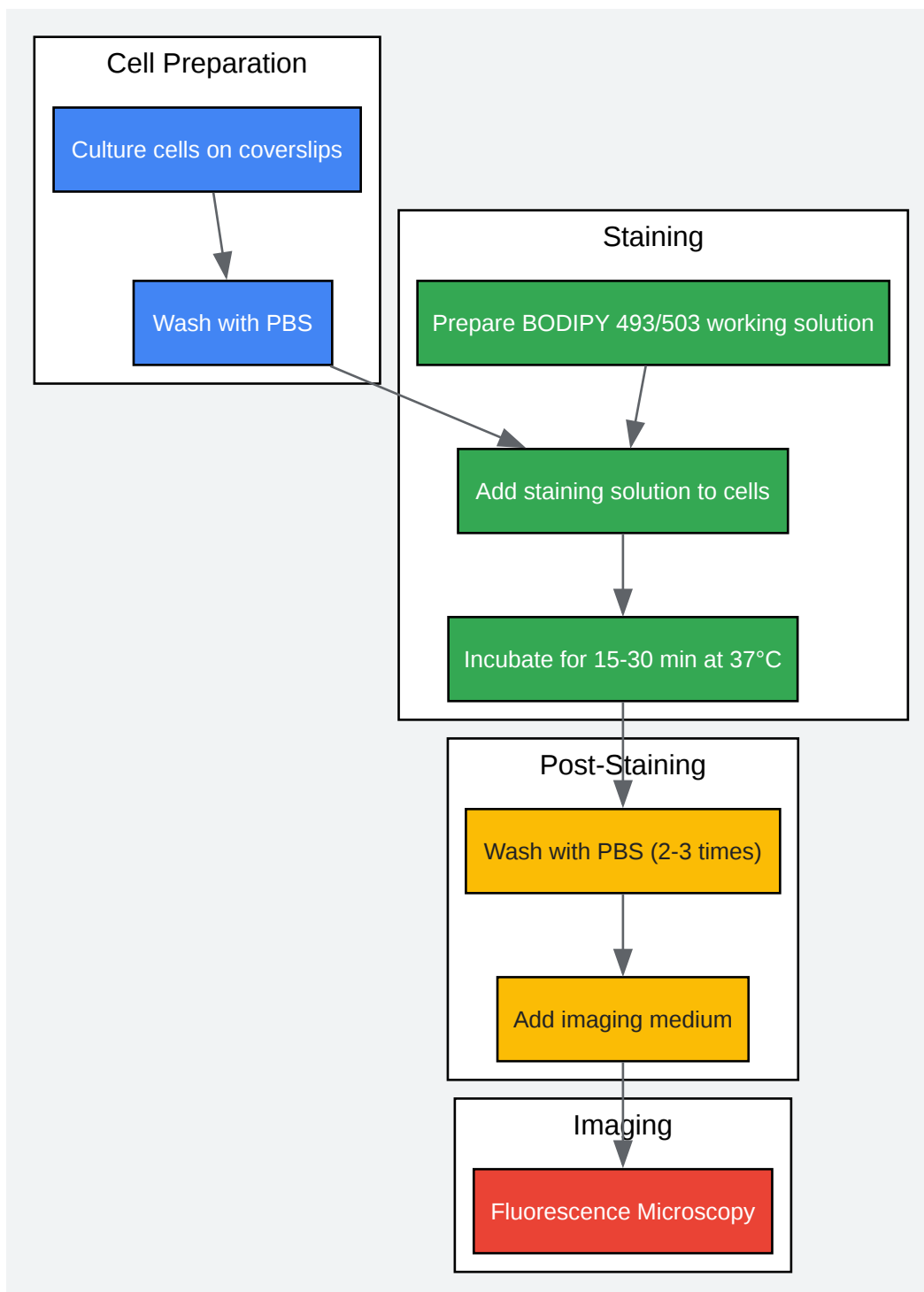
- Amine-modified oligonucleotide
- BODIPY FL NHS Ester
- Anhydrous DMSO
- Labeling buffer (e.g., 0.2 M sodium tetraborate, pH 8.5)
- Ethanol
- Deionized water

Procedure:

- Prepare Oligonucleotide: Dissolve the amine-modified oligonucleotide in the labeling buffer.
- Prepare Dye Solution: Dissolve the BODIPY FL NHS Ester in anhydrous DMSO.
- Labeling Reaction: Add the dye solution to the oligonucleotide solution. The optimal dye-to-oligo ratio should be determined empirically.
- Incubation: Incubate the reaction for 2-4 hours at room temperature in the dark.
- Purification: Purify the labeled oligonucleotide from the unreacted dye using ethanol precipitation or high-performance liquid chromatography (HPLC).^[3] Dual HPLC purification is often recommended for high purity.^[3]

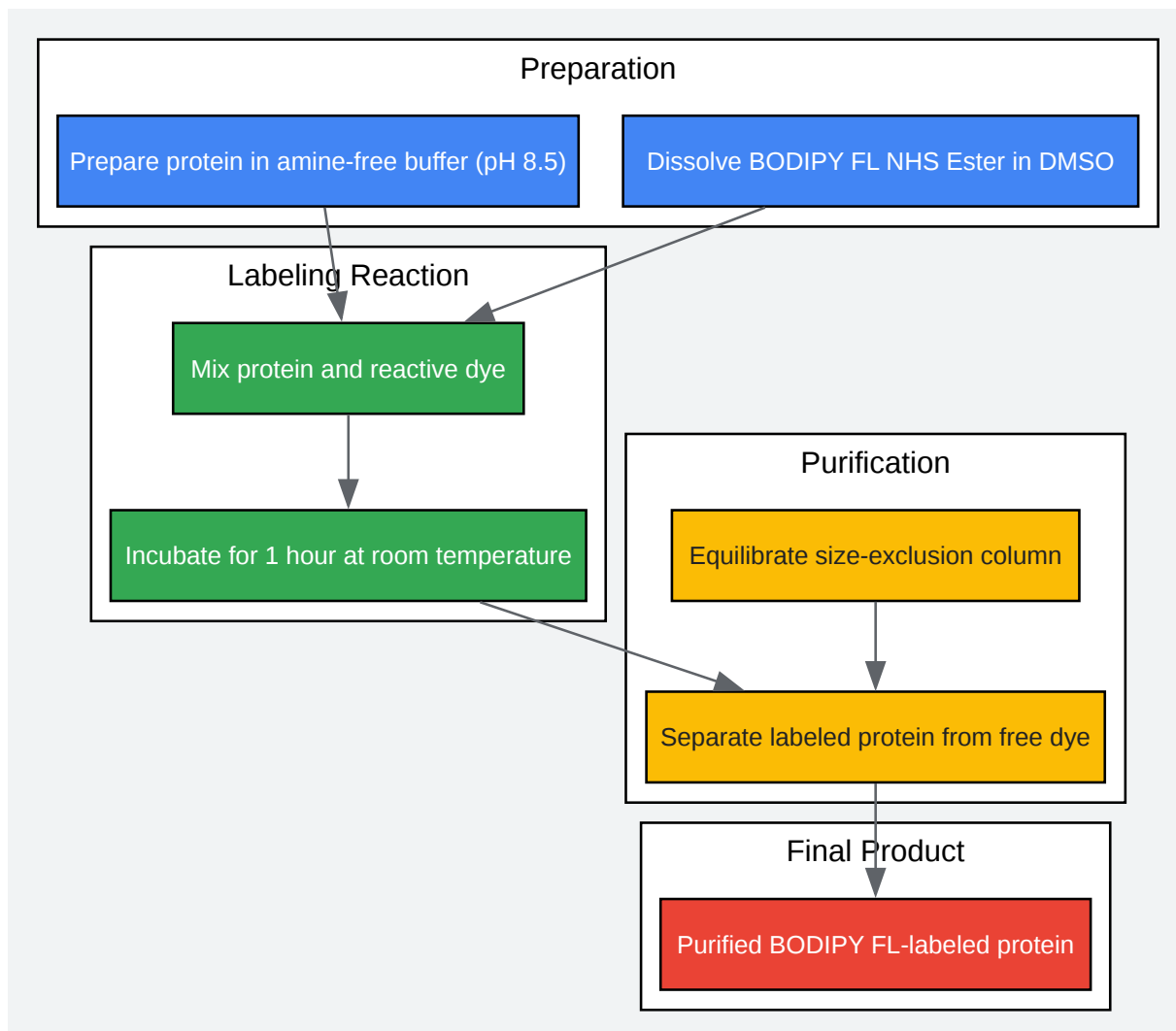
Visualization of Cellular Pathways

Graphviz diagrams are provided below to illustrate key experimental workflows and signaling pathways where BODIPY FL is utilized.



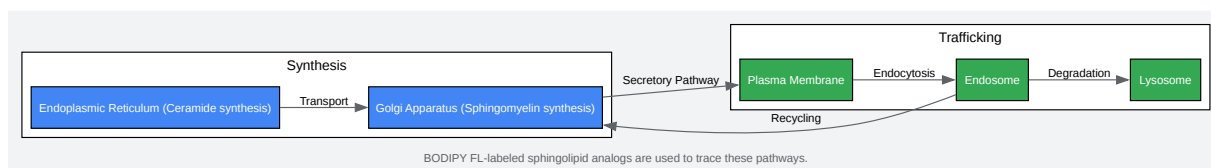
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BODIPY FL Staining Workflow for Lipid Droplets.



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BODIPY FL NHS Ester Protein Labeling Workflow.



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Overview of Sphingolipid Trafficking Pathways.

Conclusion

BODIPY FL is a powerful and reliable fluorescent dye for a multitude of applications in fluorescence microscopy. Its superior photophysical properties, including brightness and photostability, often make it a preferred choice over traditional dyes. By understanding its core characteristics and following optimized experimental protocols, researchers can effectively leverage BODIPY FL to visualize and quantify a wide range of cellular components and processes, thereby advancing our understanding of cell biology and aiding in the development of new therapeutics.

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